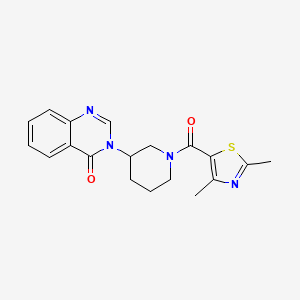

3-(1-(2,4-dimethylthiazole-5-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one

Description

Properties

IUPAC Name |

3-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)piperidin-3-yl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2S/c1-12-17(26-13(2)21-12)19(25)22-9-5-6-14(10-22)23-11-20-16-8-4-3-7-15(16)18(23)24/h3-4,7-8,11,14H,5-6,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHAAPFWSDNOMNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C(=O)N2CCCC(C2)N3C=NC4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(2,4-dimethylthiazole-5-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one typically involves multi-step organic reactions. A common approach might include:

Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.

Introduction of the Piperidine Moiety: This step may involve the reaction of the quinazolinone intermediate with a piperidine derivative under suitable conditions.

Attachment of the Thiazole Group: The final step could involve the coupling of the piperidine-quinazolinone intermediate with a thiazole derivative, possibly using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole or piperidine moieties.

Reduction: Reduction reactions could be used to modify the quinazolinone core or other functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions may be employed to introduce or modify substituents on the quinazolinone, piperidine, or thiazole rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Coupling Reagents: EDCI, DCC, HATU.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

Antiviral Activity

One of the prominent applications of this compound is its potential as an antiviral agent. Research indicates that derivatives of quinazolinone compounds exhibit significant activity against various viral infections, particularly those caused by RNA viruses such as HIV. The mechanism often involves modulation of the CCR5 receptor, which plays a crucial role in the entry of HIV into host cells . Studies have shown that compounds similar to 3-(1-(2,4-dimethylthiazole-5-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one can inhibit viral replication by interfering with the viral entry process.

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory effects due to its ability to modulate chemokine receptors involved in inflammatory responses. Chemokines are small proteins that attract immune cells to sites of inflammation. By targeting these pathways, the compound may help in treating conditions characterized by excessive inflammation, such as autoimmune diseases and chronic inflammatory disorders .

Anticancer Potential

Recent studies have also explored the anticancer properties of quinazolinone derivatives. The ability of these compounds to induce apoptosis (programmed cell death) in cancer cells has been documented, making them candidates for cancer therapy. The specific interactions between the thiazole and quinazolinone moieties with cancer cell signaling pathways are areas of active research .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Preliminary studies suggest that it may exert protective effects on neuronal cells under stress conditions, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer's and Parkinson's disease . The modulation of neurotransmitter systems and reduction of oxidative stress are mechanisms being investigated.

Study 1: Antiviral Efficacy

A study published in Journal of Medicinal Chemistry evaluated various quinazolinone derivatives for their antiviral properties against HIV. The study found that compounds with structural similarities to 3-(1-(2,4-dimethylthiazole-5-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one exhibited IC50 values in the low micromolar range, indicating significant antiviral activity .

Study 2: Inflammation Modulation

Research published in Pharmacology Reports demonstrated that certain derivatives could reduce pro-inflammatory cytokine production in vitro. This study highlighted the potential use of these compounds in treating inflammatory diseases by modulating immune responses through CCR5 receptor pathways .

Study 3: Cancer Cell Apoptosis

A recent investigation reported in Cancer Research assessed the cytotoxic effects of quinazolinone derivatives on various cancer cell lines. Results indicated that treatment with these compounds led to increased rates of apoptosis and decreased cell viability, suggesting their potential utility as anticancer agents .

Mechanism of Action

The mechanism of action of 3-(1-(2,4-dimethylthiazole-5-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one would depend on its specific biological target. Generally, quinazolinone derivatives may interact with enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. For example, they might inhibit kinase activity, block receptor binding, or interfere with DNA replication.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Differences

The table below highlights key structural and functional distinctions between the target compound and its analogs:

Key Comparisons

Thiazole vs. Isoxazole Derivatives

- Target Compound vs. Isoxazole’s electronegative oxygen could enhance hydrogen bonding but reduce stability under acidic conditions.

Thiazole vs. Triazole Derivatives

- Target Compound vs. Albaconazole :

- Albaconazole’s triazole group is critical for antifungal activity via cytochrome P450 (CYP51) inhibition. The thiazole in the target compound lacks this mechanism but may target bacterial enzymes or kinases.

- Triazole’s nitrogen-rich structure enhances metal coordination, which is absent in thiazole derivatives.

Thiazole vs. Pyrazole Derivatives

- Target Compound vs. Pyrazolyl-Oxopropyl Quinazolinones : Pyrazole’s dual nitrogen atoms enable π-π stacking and hydrogen bonding, often linked to anti-inflammatory or anticancer activity. Thiazole’s sulfur atom may favor interactions with cysteine residues in enzymes.

Biological Activity

3-(1-(2,4-dimethylthiazole-5-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the quinazoline family, which is known for various pharmacological effects, including anticancer and antimicrobial properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The molecular formula of 3-(1-(2,4-dimethylthiazole-5-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one is , with a molecular weight of approximately 329.4 g/mol. The compound features a quinazoline core substituted with a piperidine and a thiazole moiety, which may influence its interaction with biological targets.

The primary target of this compound is cereblon, a protein involved in the ubiquitin-proteasome system, which regulates various cellular processes including protein degradation. The interaction of the compound with cereblon can lead to significant alterations in cellular signaling pathways, potentially inducing apoptosis in cancer cells.

Anticancer Properties

Recent studies have demonstrated that compounds similar to 3-(1-(2,4-dimethylthiazole-5-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one exhibit notable anticancer activity. For instance:

- Cell Lines Tested : In vitro assays have shown that related quinazoline derivatives can inhibit cell proliferation in various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer).

- Mechanism : The anticancer effect is often mediated through the induction of apoptosis and cell cycle arrest. For example, one study highlighted that certain quinolone derivatives caused G2/M phase arrest and increased reactive oxygen species (ROS) generation leading to apoptosis in SKOV3 ovarian cancer cells .

Case Studies

Synthesis

The synthesis of 3-(1-(2,4-dimethylthiazole-5-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one typically involves multi-step organic reactions starting from readily available precursors such as 2,4-dimethylthiazole-5-carboxylic acid and piperidine. The synthetic route may include:

- Formation of an intermediate through condensation reactions.

- Cyclization to form the quinazoline structure.

- Purification and characterization using techniques like NMR and HPLC.

Q & A

Q. Table 1. Key Reaction Conditions for Piperidine-Thiazole Coupling

| Parameter | Optimal Value | Impact on Yield | Reference |

|---|---|---|---|

| Coupling Agent | HATU (1.5 eq.) | +25% vs. EDCI | |

| Solvent | Anhydrous DMF | Prevents hydrolysis | |

| Temperature | 0°C → RT (4 hrs) | Minimizes epimerization |

Q. Table 2. Spectroscopic Benchmarks for Structural Validation

| Functional Group | NMR Shift (δ, ppm) | IR Stretch (cm⁻¹) |

|---|---|---|

| Quinazolinone C=O | 167.5 (13C) | 1680 |

| Thiazole C=O | 171.8 (13C) | 1720 |

| Piperidine CH2 | 2.1–2.8 (1H) | N/A |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.